N-(4-nitrophenyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(4-nitrophenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrophenyl group in this compound adds to its reactivity and potential utility in different chemical reactions.
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways. For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-nitroaniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of water as a solvent and catalyst-free reactions are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The chromene ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: 4-aminophenyl-2H-chromene-3-carboxamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromene ring.
Scientific Research Applications
N-(4-nitrophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific optical and electronic properties
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl acetate: Used as a substrate in enzyme assays.
N-(4-nitrophenyl)acetamide: Known for its antimicrobial properties.
(4-nitrophenyl)sulfonyltryptophan: Studied for its potential as a therapeutic agent
Uniqueness
N-(4-nitrophenyl)-2H-chromene-3-carboxamide is unique due to the presence of both the nitrophenyl and chromene moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(4-nitrophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-16(17-13-5-7-14(8-6-13)18(20)21)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWOGNRJIISVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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